2,3-Difluoropyridine-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoropyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides. This process typically features mild reaction conditions using readily available reagents . The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for nucleophilic substitution reactions involving fluorinated pyridines.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired transformation and the nature of the substituents on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various fluorinated pyridine derivatives .
Scientific Research Applications
2,3-Difluoropyridine-4-sulfonyl fluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Difluoropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The strong electron-withdrawing effect of the fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in various chemical and biological processes . The compound’s ability to undergo nucleophilic substitution and other reactions allows it to interact with a wide range of molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyridine: Synthesized by nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF.
2,5-Difluoropyridine: Prepared by deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of NaOH.
Uniqueness
2,3-Difluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which impart distinct reactivity and stability characteristics. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2,3-difluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-4-3(12(8,10)11)1-2-9-5(4)7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBNPGUGSSMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1S(=O)(=O)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.